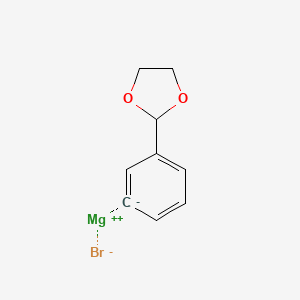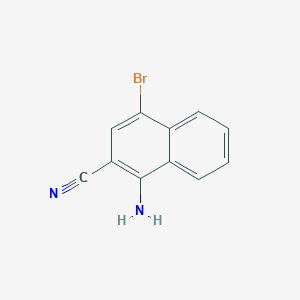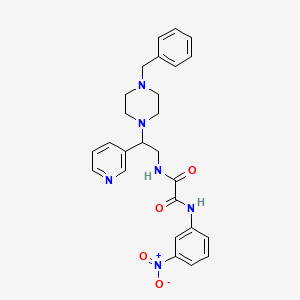
3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide is a Grignard reagent, a class of organomagnesium compounds widely used in organic synthesis. This compound is particularly notable for its utility in forming carbon-carbon bonds, making it a valuable tool in the synthesis of various organic molecules.
Synthetic Routes and Reaction Conditions:
Grignard Reaction: The compound is typically synthesized through the reaction of 3-(1,3-dioxolan-2-yl)benzene with magnesium turnings in anhydrous ether, under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the synthesis involves large-scale Grignard reactions with rigorous control of reaction conditions, including temperature, solvent choice, and the use of high-purity reagents to ensure consistency and yield.
Types of Reactions:
Oxidation: The Grignard reagent can be oxidized to form the corresponding alcohol.
Reduction: Reduction reactions are less common but can be achieved under specific conditions.
Substitution: The Grignard reagent is highly reactive towards electrophiles, leading to substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, air, and various metal oxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophiles such as aldehydes, ketones, and esters are typically used.
Major Products Formed:
Alcohols: From the oxidation of the Grignard reagent.
Alkylated Compounds: From substitution reactions with various electrophiles.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide is extensively used in organic synthesis for the construction of complex molecules. Its applications include:
Chemistry: Synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology: Study of biological processes through the synthesis of bioactive compounds.
Medicine: Development of new drugs and therapeutic agents.
Industry: Production of fine chemicals and intermediates for various industrial applications.
Wirkmechanismus
The compound exerts its effects primarily through the formation of carbon-carbon bonds. The Grignard reagent acts as a nucleophile, attacking electrophilic carbon atoms to form new bonds. The molecular targets and pathways involved depend on the specific electrophile used in the reaction.
Vergleich Mit ähnlichen Verbindungen
Phenylmagnesium bromide: A simpler Grignard reagent without the dioxolane ring.
3-(1,3-Dioxolan-2-yl)phenyl lithium: Another organometallic compound with similar reactivity but different metal center.
Uniqueness: 3-(1,3-Dioxolan-2-yl)phenylmagnesium bromide is unique due to the presence of the dioxolane ring, which can influence its reactivity and stability compared to simpler Grignard reagents.
This comprehensive overview highlights the significance of this compound in organic synthesis and its wide-ranging applications in scientific research and industry
Eigenschaften
IUPAC Name |
magnesium;2-phenyl-1,3-dioxolane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9O2.BrH.Mg/c1-2-4-8(5-3-1)9-10-6-7-11-9;;/h1-2,4-5,9H,6-7H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNKNXUZKITQST-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC=C[C-]=C2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrMgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Cyclopropyl-1-{1-[2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2887520.png)
![2-amino-5-(4-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B2887521.png)

![N-methyl-N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}pyrrolidin-3-amine](/img/structure/B2887523.png)

![5-[(4-Fluorophenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2887525.png)
![1-(5-Bromofuran-2-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2887526.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-methylacetamide](/img/structure/B2887527.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2887528.png)
![7-Aminospiro[2.4]heptane-7-carboxylic acid;hydrochloride](/img/structure/B2887529.png)


![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2887537.png)
![N-(3-chlorophenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2887539.png)
